molecular formula C22H20N2O B1583991 1,3,3-Trimethylindolinonaphthospirooxazine CAS No. 27333-47-7

1,3,3-Trimethylindolinonaphthospirooxazine

Cat. No. B1583991
CAS RN: 27333-47-7
M. Wt: 328.4 g/mol
InChI Key: CQTRKDFIQFOAQV-UHFFFAOYSA-N
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Description

1,3,3-Trimethylindolinonaphthospirooxazine, also known as Photorome I, is an organic photochromic material . It is used as a spirooxazine dye in molecular electronics . This dye changes to blue when irradiated with UV light .


Molecular Structure Analysis

The molecular formula of 1,3,3-Trimethylindolinonaphthospirooxazine is C22H20N2O . It has a molecular weight of 328.42 .


Chemical Reactions Analysis

1,3,3-Trimethylindolinonaphthospirooxazine is a photochromic compound that changes color when exposed to UV light . It can undergo a photo-induced fading reaction under UV light and restore its original color when not exposed to light .


Physical And Chemical Properties Analysis

1,3,3-Trimethylindolinonaphthospirooxazine is a solid at 20°C . It has a melting point of 142°C . It is soluble in toluene and benzene . It should be stored under inert gas at a temperature between 0-10°C .

Scientific Research Applications

Synthesis and Chemical Properties

1,3,3-Trimethylindolinonaphthospirooxazine has been a subject of interest in chemical synthesis and property analysis. In a study, it was synthesized through the condensation of 1,2,3,3-tetramethylindolenium iodide and 1-nitroso-2,7-dihydroxynaphthalene. The unique structural features and properties of this derivative were discussed based on various NMR spectral data, highlighting its complex chemical characteristics (Kakishita et al., 1992).

Crystallographic Analysis

The crystal structures of commercially available photochromic compounds, including 1,3,3-Trimethylindolinonaphthospirooxazine, were analyzed using single-crystal X-ray diffraction. This study provided insights into the structural dynamics of these compounds, underscoring the importance of additional functional groups in inducing specific intermolecular interactions (Seiler et al., 2017).

Photochromic Properties

The photochromic properties of 1,3,3-Trimethylindolinonaphthospirooxazine have been a key area of investigation. For example, one study focused on synthesizing compounds containing naphthalene rings, including this chemical, and analyzing their photochromic properties with UV absorption spectrometers. This research highlighted the significant changes in absorption peak with varying solution polarity, demonstrating the compound's potential in photochromic applications (Yin, 2013).

Solvatochromic Behavior

The solvatochromic behavior of 1,3,3-Trimethylindolinonaphthospirooxazine derivatives was studied, revealing their dependency on substitution patterns and environmental conditions. This research provided valuable insights into the structural parameters of these compounds and their potential applications in various fields (Pozzo et al., 1993).

Mercury(II) Detection

A spirooxazine derivative of 1,3,3-Trimethylindolinonaphthospirooxazine was explored as a sensitive probe for detecting mercury(II). This compound showed preferential selectivity and sensitivity for mercury(II) with a notable color variation observable by the naked eye, suggesting its potential as an efficient sensor in various applications (Ji et al., 2016).

Safety And Hazards

1,3,3-Trimethylindolinonaphthospirooxazine may cause skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If skin or eye irritation occurs, seek medical advice .

properties

IUPAC Name

1',3',3'-trimethylspiro[benzo[f][1,4]benzoxazine-3,2'-indole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-21(2)17-10-6-7-11-18(17)24(3)22(21)14-23-20-16-9-5-4-8-15(16)12-13-19(20)25-22/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTRKDFIQFOAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=CC5=CC=CC=C54)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344142
Record name Photorome I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3-Trimethylindolinonaphthospirooxazine

CAS RN

27333-47-7
Record name 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine]
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Photorome I
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URL https://comptox.epa.gov/dashboard/DTXSID90344142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,3,3-trimethylspiro(indole-2,3'-(3H)naphth(2,1-b)(1,4)oxazine
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Record name 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1,3,3-trimethyl-2-methyleneindoline (3.62 g; 0.021 mol) and 1-nitroso-naphthol (3.46 g; 0.02 mol) in ethanol (80.0 ml) was heated under reflux for 2 h. The solution was evaporated and the residue flash-chromatographed over silica (eluent: dichloromethane) to give 1,3,3-trimethylspiro[2H-indole-2,3'-3H-naphth[2,1-b][1,4]oxazine] as a pale yellow solid (3.96 g; 60%), m.pt. 127°-130° C. ##STR29##
Quantity
3.62 g
Type
reactant
Reaction Step One
Name
1-nitroso-naphthol
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture 1,3-dihydro-1,3,3-trimethyl-2-methyleneindoline (3.62 g; 0.021 mol) and 1-nitroso-2-naphthol (3.46 g; 0.02 mol) in ethanol (80.0 ml) was heated under reflux for 2 h. The solution was evaporated and the residue flash-chromatographed over silica (dichloromethane) to give 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-3H-naphtho[2,1-b][1,4]oxazine] as a pale yellow solid (3-96 g; 60%).
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
VK Seiler, N Tumanov, K Robeyns, J Wouters… - Crystals, 2017 - mdpi.com
In this work, crystal structures of commercially available photochromic compounds, ie, spiropyrans and spirooxazines, were investigated by single-crystal X-ray diffraction. A total of five …
Number of citations: 19 www.mdpi.com
P Nizamidin, C Guo, Q Yang, H Chen - Surface Innovations, 2022 - icevirtuallibrary.com
A titanium metal–organic framework/titanium dioxide (Ti-MOF/TiO 2 ) composed membrane was fabricated by light inductive growth of Ti-MOF ([Ti 2 -(TpA) 2 -NDI] n ; TpA = terephthalic …
Number of citations: 2 www.icevirtuallibrary.com
Y Huang, F Li, C Ye, M Qin, W Ran, Y Song - Scientific reports, 2015 - nature.com
Current multi-analytes chips are limited with requiring numbers of sensors, complex synthesis and compounds screen. It is expected to develop new principles and techniques to …
Number of citations: 64 www.nature.com
SH Mostafavi, F Tong, TW Dugger, D Kisailus… - …, 2018 - ACS Publications
This paper explores whether the photochromic reaction of a molecule embedded in a polymer film can affect its surface adhesion properties, as measured by shear strength and …
Number of citations: 22 pubs.acs.org
HA Schwartz, M Werker, C Tobeck… - …, 2020 - Wiley Online Library
Molecules, which reversibly transform between two structural configurations upon excitation with electromagnetic radiation, are attractive candidates for the design of smart materials e. g…
SA Nazri, MZA Malek, MT Zainuddin… - … on Optics in …, 2013 - spiedigitallibrary.org
Photochromic film of Spirooxazine-incorporated organosillicates material was prepared by sol-gel method and deposited on quartz substrate. The film was examined through the …
Number of citations: 3 www.spiedigitallibrary.org
B Xu, S Yang, X Feng, T Zhang, Z Gao, YS Zhao - Journal of Materiomics, 2023 - Elsevier
Micro/nanoscale photonic barcodes hold great potential for broad applications in items tracking, multiplexed bioassays and anti-counterfeiting. The ever-increasing demand in …
Number of citations: 0 www.sciencedirect.com
N Nadir, Z Wahid, AA Shafie, FB Ahmad… - Bulletin of Chemical …, 2021 - ejournal2.undip.ac.id
Photochromic compounds, namely spiropyran, spirooxazine, and naphthopyran, have received much attention, because of their high potential applications in various industrial fields. …
Number of citations: 5 ejournal2.undip.ac.id
M Qin, F Li, Y Song - Biomimetic Sensing: Methods and Protocols, 2019 - Springer
Photochromic molecules can respond to external stimulations and undergo reversible conversion between different chemical structures, providing one photochromic molecule with …
Number of citations: 2 link.springer.com
F Nickel, M Bernien, D Krüger, J Miguel… - The Journal of …, 2018 - ACS Publications
Controlling molecules in direct contact with surfaces is central to molecular electronics. Photochromic molecules immobilized and contacted by a surface promise to provide remote …
Number of citations: 13 pubs.acs.org

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